N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide linker bound to a pyridin-4-ylmethyl moiety. The 4-fluorophenyl group enhances metabolic stability, while the pyridine moiety may improve solubility and target binding via hydrogen bonding .
Propriétés
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S/c20-13-1-3-14(4-2-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZCBTKMEHNBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[3,4-c]pyrazole class and features a unique structure that may impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine and pyridine groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 899733-61-0 |
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : Studies show that thieno[3,4-c]pyrazoles inhibit proliferation in cancer cell lines by disrupting mitotic processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation .
Anti-inflammatory Properties
There is growing evidence that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory activity. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity makes them potential candidates for treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of thieno[3,4-c]pyrazoles and evaluated their biological activities. Among these derivatives, some exhibited IC50 values as low as 0.03 mM against specific cancer cell lines .
- PPARγ Agonism : Another study highlighted the potential of related compounds as PPARγ partial agonists, which are important in metabolic disorders like type II diabetes .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Ethanediamide Derivatives
The closest structural analog is N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (ChemSpider ID: 899961-80-9). Key differences include:
- Ethanediamide Substituent : The target compound’s pyridin-4-ylmethyl group vs. the analog’s 3-methoxypropyl group.
- Impact : The pyridine moiety enhances π-π stacking interactions with aromatic enzyme pockets, while the methoxypropyl group may increase lipophilicity, affecting membrane permeability .
Fluorophenyl-Containing Bioactive Compounds
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, EP 4 374 877 A2):
- Structural Divergence : Replaces ethanediamide with a sulfonamide group and incorporates a chromen-4-one system.
- Functional Impact : The sulfonamide group confers acidity (pKa ~10), enhancing solubility in basic environments. Melting point (175–178°C) and mass (589.1 Da) suggest higher thermal stability and molecular weight compared to the target compound .
Analytical and Spectroscopic Comparisons
NMR Profiling
NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituents at positions analogous to the pyridin-4-ylmethyl group in the target compound cause distinct chemical shift changes in regions corresponding to protons near the sulfone and fluorophenyl groups (δ 7.2–8.1 ppm). For example, in compound 1 (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent electronic effects, suggesting similar trends apply to the target compound’s pyridine moiety .
Crystallographic and Computational Analysis
While crystallographic data for the target compound are unavailable, SHELX software () has been widely used to refine analogous sulfone-containing heterocycles. The program’s robustness in handling high-resolution data suggests its applicability for future structural studies of this compound .
Data Table: Comparative Properties of Selected Analogues
Research Findings and Implications
- Bioactivity Trends : Fluorophenyl groups enhance target affinity across analogs (e.g., kinase inhibition IC₅₀ values <100 nM in sulfonamide derivatives) . The target compound’s pyridine group may further optimize binding.
- Synthetic Feasibility: Marine actinomycete-derived LC/MS screening () could identify biosynthetic pathways for scalable production .
- Future Directions : Comparative NMR and docking studies are needed to validate the pyridine moiety’s role in bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
